
methyl 5-(1-piperidinylmethyl)-2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(1-piperidinylmethyl)-2-furoate, commonly known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPF belongs to the class of furoic acid esters and is synthesized through a multi-step process. In
作用機序
The mechanism of action of MPF is not fully understood. However, it is believed that MPF exerts its therapeutic effects by interacting with various neurotransmitter systems in the brain. MPF has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior. MPF has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
MPF has been shown to have various biochemical and physiological effects. In animal models, MPF has been shown to reduce anxiety-like behavior and improve cognitive function. MPF has also been shown to have analgesic effects, reducing pain sensitivity in animal models. MPF has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
MPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. MPF has a low toxicity profile, making it safe for use in animal models. MPF can also be used as a prodrug, making it a potential candidate for the delivery of drugs with poor solubility or bioavailability.
However, there are also limitations to the use of MPF in lab experiments. MPF has a short half-life, which means that it is rapidly metabolized in the body. This can make it difficult to study the long-term effects of MPF. Additionally, MPF has a low water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
For research on MPF include the development of new drug delivery systems and the development of new drugs based on the structure of MPF.
合成法
MPF is synthesized through a multi-step process that involves the reaction of 2-furoic acid with piperidine and formaldehyde. The resulting intermediate is then treated with methyl iodide to obtain the final product, MPF. The synthesis method of MPF has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
MPF has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPF has been shown to have anxiolytic and antipsychotic properties, making it a potential candidate for the treatment of anxiety and schizophrenia. MPF has also been studied for its analgesic properties, and it has been shown to be effective in reducing pain in animal models.
In pharmacology, MPF has been studied for its potential as a drug delivery system. MPF can be used as a prodrug, which means that it can be converted into its active form in the body. This property makes MPF a potential candidate for the delivery of drugs that have poor solubility or bioavailability.
特性
IUPAC Name |
methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGPYSTHWUGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)

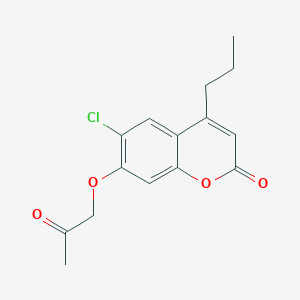
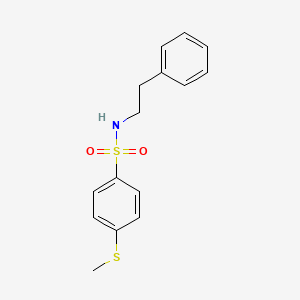
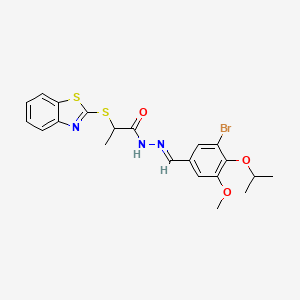
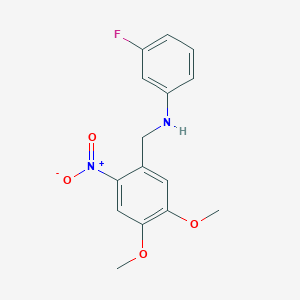
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
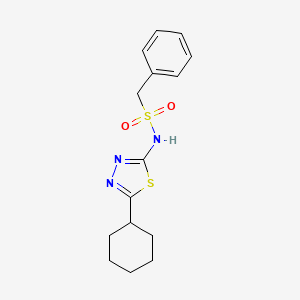
![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)